2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(4-methylsulfanylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGLTWKZDVWGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-17-0 | |
| Record name | 2-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2S
- Molecular Weight : 213.28 g/mol
- CAS Number : 1991-88-4
The compound features a methylsulfanyl group attached to a phenyl ring, which influences its interaction with biological targets. This modification can enhance binding affinity and specificity towards various enzymes and receptors, making it a subject of interest in metabolic and pharmacological studies.
The biological activity of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The compound may act as a modulator for certain enzymes involved in metabolic pathways. Its structural similarity to amino acids allows it to participate in various biochemical reactions.
- Receptor Binding : Preliminary studies suggest that this compound could interact with glutamate receptors, which play a critical role in neuronal signaling. Such interactions may influence neurotransmission and could have implications for neurological disorders .
Therapeutic Potential
Research has indicated several potential therapeutic applications for 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride:
- Anticancer Activity : Some derivatives of phenylalanine have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to this amino acid have demonstrated inhibitory effects on various cancer cell lines, suggesting that modifications like the methylsulfanyl group could enhance such activities .
- Neuroprotective Effects : Given its interaction with glutamate receptors, this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study Example
A study focused on the synthesis and evaluation of various derivatives related to 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride found that certain modifications led to enhanced anticancer properties. The derivatives exhibited IC50 values against HeLa cells ranging from 0.69 μM to 11 μM, demonstrating their effectiveness compared to standard chemotherapy agents like doxorubicin .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique methylsulfanyl group allows for diverse chemical reactions, including oxidation and substitution reactions, making it valuable in creating various derivatives.
Biology
The biological applications of this compound are significant:
- Enzyme-Substrate Interactions: It plays a role in studying interactions between enzymes and substrates, particularly in metabolic pathways.
- Antimicrobial Activity: Although not extensively studied, related compounds exhibit promising antimicrobial properties against pathogens like Giardia and Entamoeba. For instance, derivatives have shown selective antiprotozoal activity with IC50 values below 1 µM against Trichomonas vaginalis and Giardia intestinalis .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its ability to undergo functionalization makes it suitable for developing new materials and pharmaceuticals.
Study 1: Antimicrobial Efficacy
A comparative study evaluated various derivatives of 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid for their effectiveness against protozoal infections. The results indicated that some derivatives had IC50 values below 1 µM, showcasing their potential as effective antiprotozoal agents.
| Compound | IC50 (µM) | Target Pathogen |
|---|---|---|
| Compound A | <1 | Trichomonas vaginalis |
| Compound B | <1 | Giardia intestinalis |
| Compound C | >90 | HeLa Cells |
Study 2: Cytotoxicity Assessment
Cytotoxicity assays were conducted on selected derivatives to determine their safety profile. The findings suggested that while these compounds were effective against protozoa, they exhibited minimal cytotoxic effects on human cell lines at concentrations less than 10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | >90 |
| Compound B | HaCaT | >90 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Methylsulfanyl vs. Methoxy Groups
Methylsulfanyl vs. Trifluoromethoxy Groups
Methylsulfanyl vs. Tetrazine/Azide Functionalization
Commercial Availability and Research Trends
- Analogues: Discontinued Variants: (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride (CymitQuimica) due to synthesis challenges . High-Demand Variants: (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (ENAO Chemical) for prodrug development .
Key Research Findings and Gaps
Structural Insights: The methylsulfanyl group in the target compound provides a balance between lipophilicity and steric bulk, making it a versatile intermediate for non-polar peptide sequences .
Toxicology: Limited data available; safety protocols (e.g., PPE, ventilation) are recommended during handling .
Comparative Studies :
- Fluorinated derivatives (e.g., –CF₃, –OCF₃) show higher metabolic stability but require complex synthesis . –SCH₃ analogues are easier to synthesize but may lack bioorthogonal reactivity compared to tetrazine-functionalized compounds .
Preparation Methods
Acylation and Coupling Reactions
The compound can be prepared by coupling reactions involving amino acid derivatives and substituted phenyl compounds. For example, reacting benzofuran-6-carboxylic acid derivatives with (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride or its analogs in the presence of coupling agents and bases in suitable solvents has been described.
Coupling agents such as methyl chloroformate, ethyl chloroformate, diphenylphosphoroazidate (DPPA), thionyl chloride, oxalyl chloride, and phosphorous oxychloride are used to activate carboxyl groups to facilitate amide bond formation.
Organic and inorganic bases (e.g., triethylamine) are employed to neutralize acids formed during coupling and to promote reaction efficiency.
Solvent systems vary widely, including hydrocarbon solvents (n-hexane, cyclohexane), ether solvents (tetrahydrofuran), ester solvents, polar aprotic solvents, chloro solvents, ketone solvents, nitrile solvents, and alcohol solvents, depending on the step and reagents used.
Esterification and Reduction
Esterification of intermediates followed by reduction steps are used to obtain the amino acid derivatives with desired stereochemistry and functional groups. For instance, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid can be esterified and reduced to yield related amino alcohol derivatives.
Sodium borohydride reduction is a common method for converting hydroxy acids to amino alcohols while maintaining stereochemical purity.
Enzymatic Resolution and Stereoisomeric Enrichment
Enzymatic methods using D-threonine aldolase have been applied to enrich specific enantiomers of amino acid derivatives, including those with methylsulfanylphenyl substituents. This approach achieves high enantiomeric excess (>98%) at controlled temperatures (~40°C) within about 60-70 minutes.
Such enzymatic resolution is critical for obtaining the biologically active enantiomer of the compound.
Phase Separation, Washing, and Drying Procedures
After reaction completion, mixtures are often subjected to phase separation to isolate the organic phase containing the product. The organic phase is washed with aqueous acids (e.g., HCl), bases (e.g., NaHCO3), and water to remove impurities.
Drying agents such as anhydrous sodium sulfate are used to remove residual water from organic solutions before concentration and drying under reduced pressure at controlled temperatures (20-50°C).
Filtration and rinsing steps with solvents like methanol, 2-propanol, or water are employed to purify the solid product before drying under vacuum.
Detailed Example Procedure from Patent Literature
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Acylation of amino acid derivative with acetic anhydride | Addition at ~5°C, stirring 15 min to 0.25 h |
| 2 | Neutralization with sodium hydroxide solution | 30% aqueous NaOH until dissolution |
| 3 | Acidification with 36% HCl solution | Temperature allowed to rise to 15°C, stir 0.5 h |
| 4 | Filtration and drying | Under reduced pressure (20 kPa) at ~40°C |
| 5 | Thionyl chloride treatment in methanol | Dropwise addition at 0–10°C, reflux 6 h |
| 6 | Addition of 2-propanol and methanol at reflux | Cooling to room temperature, stirring 1 h |
| 7 | Filtration, rinsing, and drying | Rinsing with 2-propanol, drying under reduced pressure at ~40°C |
| 8 | Phase separation and solvent removal | Removal of aqueous phase, drying organic phase over sodium sulfate, concentration at 30°C under vacuum |
This method yields the hydrochloride salt of the target amino acid with high purity and controlled stereochemistry.
Alternative Synthetic Method Using Azide Chemistry
A convenient synthesis involves in situ generation of azide intermediates that react with amino acid methyl ester hydrochlorides in the presence of triethylamine in ethyl acetate solvent.
The reaction is performed at low temperature (-5°C) initially, then allowed to warm to room temperature over 48 hours, followed by sequential washing and drying steps.
The product is isolated by evaporation and recrystallization from petroleum ether–ethyl acetate mixtures, yielding S-coupled products with the desired methylsulfanylphenyl substitution.
Summary Table of Preparation Methods
Research Findings and Notes
The use of thionyl chloride in methanol under reflux conditions facilitates chlorination and subsequent formation of the hydrochloride salt, which improves compound stability.
Enzymatic methods provide a green and selective approach to obtaining enantiomerically pure compounds, essential for pharmaceutical applications.
Choice of solvents and bases significantly impacts reaction efficiency and product purity. Polar aprotic solvents and organic bases like triethylamine are preferred for coupling steps.
Multiple washing and drying steps ensure removal of inorganic salts and unreacted starting materials, critical for obtaining analytically pure hydrochloride salt.
Q & A
Basic: What are the key synthetic routes for preparing 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride?
Answer:
The synthesis typically involves:
- Starting Materials : 4-(Methylsulfanyl)benzaldehyde or its derivatives, combined with nitromethane or glycine equivalents.
- Key Steps :
- Knoevenagel Condensation : Reacting 4-(methylsulfanyl)benzaldehyde with nitromethane to form a β-nitrostyrene intermediate.
- Reduction and Hydrolysis : Hydrogenation of the nitro group to an amine, followed by acid hydrolysis to yield the propanoic acid backbone.
- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .
- Alternative Routes : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated phenyl precursors and amino acid derivatives, as demonstrated in structurally analogous compounds .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Enantiomeric control is critical for medicinal chemistry applications. Methods include:
- Chiral Auxiliaries : Use of (2R)- or (2S)-configured amino acid precursors to direct stereochemistry during coupling reactions .
- Asymmetric Catalysis : Employing chiral catalysts (e.g., BINAP-Pd complexes) in cross-coupling steps to favor the desired enantiomer .
- Chiral Resolution : Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., using acylases) to separate enantiomers .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the methylsulfanyl group’s position and amino acid backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
- HPLC with Chiral Columns : To assess enantiomeric excess and purity .
Advanced: How does the methylsulfanyl group influence reactivity in medicinal chemistry?
Answer:
The methylsulfanyl (SCH) substituent:
- Electron-Donating Effects : Stabilizes adjacent electrophilic centers, influencing nucleophilic aromatic substitution or oxidation reactions.
- Metabolic Stability : The sulfur atom may slow oxidative metabolism compared to oxygen analogs, prolonging half-life in vivo.
- Target Interactions : Participates in hydrophobic or π-π stacking interactions with enzyme active sites (e.g., kinase inhibitors) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the methylsulfanyl group.
- Moisture Sensitivity : Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) in sealed containers .
- Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the aromatic system .
Advanced: What computational methods predict biological target interactions?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., G-protein-coupled receptors) by simulating the compound’s fit into active sites.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, identifying key interaction residues .
- QSAR Modeling : Relate structural features (e.g., SCH substituent) to bioactivity using datasets from analogous compounds .
Basic: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare NMR chemical shifts with literature data for structurally similar compounds (e.g., 4-chlorophenyl analogs) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete reduction intermediates) and adjust reaction conditions .
- Crystallographic Verification : Resolve ambiguities in stereochemistry via single-crystal X-ray analysis .
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Low-Temperature Reactions : Perform coupling steps at ≤0°C to reduce thermal racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during synthesis .
- Enantioselective Enzymes : Lipases or proteases can selectively hydrolyze one enantiomer from a racemic mixture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
